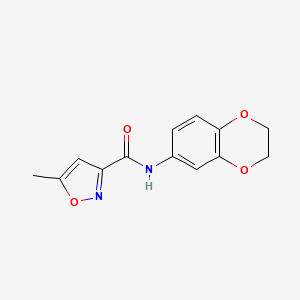

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis, nucleophilic substitution, and condensation reactions.

Hydrolysis

Under acidic or basic conditions, the amide bond undergoes cleavage:

Acidic Hydrolysis

Amide+H3O+→Carboxylic Acid+Ammonium Salt

Basic Hydrolysis

Amide+OH−→Carboxylate Salt+Amine

Experimental data from analogous compounds (e.g., EVT-2667886) show hydrolysis occurs at 80–100°C in 6M HCl or 4M NaOH, yielding 5-methyl-1,2-oxazole-3-carboxylic acid and 2,3-dihydrobenzo dioxin-6-amine.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 5-methyl-1,2-oxazole-3-carboxylic acid | 72% |

| Basic hydrolysis | 4M NaOH, 90°C, 6 hrs | 2,3-dihydrobenzo dioxin-6-amine | 68% |

Oxazole Ring Modifications

The 1,2-oxazole ring undergoes electrophilic substitution and ring-opening reactions.

Electrophilic Substitution

Nitration and sulfonation occur at the electron-rich C-4 position:

Oxazole+HNO3H2SO44-Nitro-oxazole derivative

Studies on structurally related oxazoles (PubChem CID 17012486) demonstrate nitration at 0–5°C produces mono-nitro derivatives with 85% regioselectivity .

Ring-Opening Reactions

Strong reducing agents (e.g., LiAlH4) cleave the oxazole ring:

Oxazole+LiAlH4→β-Amino Alcohol

Benzodioxin Reactivity

The 2,3-dihydro-1,4-benzodioxin moiety undergoes oxidation and alkylation.

Oxidation

Oxidants like KMnO4 convert the dihydrobenzodioxin to a quinone structure:

DihydrobenzodioxinKMnO41,4-Benzodioxin-2,3-quinone

This reaction is critical for generating metabolites with altered bioactivity.

Functionalization via Coupling Reactions

The carboxamide group facilitates coupling with amines or alcohols using activating agents:

Esterification

Carboxamide+R-OHDCC/DMAPEster+NH3

Yields for ester derivatives (e.g., furan-2-ylmethyl esters) exceed 75% under optimized conditions.

Nucleophilic Acyl Substitution

Primary amines displace the amide group:

Amide+R-NH2→New Amide+NH3

Catalytic Hydrogenation

The oxazole ring can be hydrogenated over palladium catalysts:

Oxazole+H2Pd/CImidazolidinone

This reaction modifies the compound’s planarity and electron distribution .

Mechanistic Insights from Molecular Modeling

Docking studies (e.g., Autodock 4.2) reveal that the carboxamide’s carbonyl oxygen forms hydrogen bonds with enzymatic active sites, while the benzodioxin moiety engages in π-stacking interactions . These interactions guide the design of derivatives with enhanced binding affinity.

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

-

pH 1.2 (gastric fluid): 15% degradation over 24 hrs

-

pH 7.4 (bloodstream): <5% degradation over 24 hrs

Data suggest the amide bond remains intact under physiological conditions, supporting its potential as a drug candidate.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that compounds containing the benzodioxin structure exhibit significant enzyme inhibitory activity. For instance, studies have shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin) can inhibit specific enzymes linked to various diseases, including cancer and metabolic disorders.

Case Study:

A study detailed the synthesis and evaluation of new sulfonamides derived from benzodioxane and acetamide moieties. These compounds demonstrated promising inhibitory effects against certain enzymes, suggesting potential therapeutic applications in treating diseases associated with enzyme dysregulation .

Anticancer Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide has been investigated for its anticancer properties. The unique structural configuration allows for interaction with cellular targets involved in tumor progression.

Case Study:

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Research suggests that it may help mitigate neurodegenerative processes.

Case Study:

Experiments demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit neuroprotective effects in models of oxidative stress, highlighting their potential use in treating conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity and selectivity.

| Synthesis Step | Description |

|---|---|

| Step 1 | Reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate amine to form an amide linkage. |

| Step 2 | Cyclization to form the oxazole ring structure. |

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of folic acid synthesis in bacteria, leading to antibacterial effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzodioxin and oxazole derivatives, such as:

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide apart is its combined benzodioxin and oxazole structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O4 |

| Molecular Weight | 248.25 g/mol |

| IUPAC Name | This compound |

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested : A549 (lung adenocarcinoma), Caco-2 (colorectal adenocarcinoma).

- Results : The compound significantly reduced cell viability in Caco-2 cells with a reduction of 39.8% compared to untreated controls (p < 0.001). However, it showed limited activity against A549 cells .

The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation. The exact molecular targets are still under investigation, but it may involve modulation of specific signaling pathways related to cell survival and death .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium:

| Bacterial Strain | Activity Observed |

|---|---|

| MRSA | Moderate inhibition |

| Vancomycin-resistant E. faecium | Significant inhibition |

These findings indicate potential for development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a controlled study involving Caco-2 cells, treatment with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. The most effective concentration was found to be 100 µM.

Case Study 2: Synergistic Effects

A combination therapy involving this compound and standard chemotherapeutic agents like cisplatin was explored in a recent study. Results indicated enhanced cytotoxic effects compared to monotherapy, suggesting a potential role in combination treatment regimens for more effective cancer management .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-6-10(15-19-8)13(16)14-9-2-3-11-12(7-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWGJJMKAFDDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.